![molecular formula C11H11NO3 B1375507 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 943994-36-3](/img/structure/B1375507.png)

6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a type of benzoxazine, a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. In one study, a series of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides were designed, synthesized, and evaluated . The synthesis process involved the use of various chemical reactions and techniques .

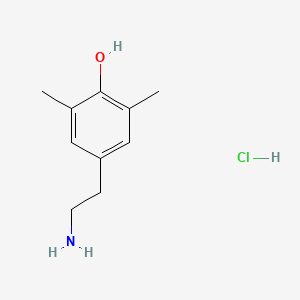

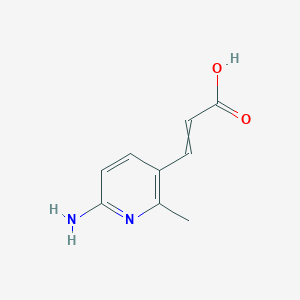

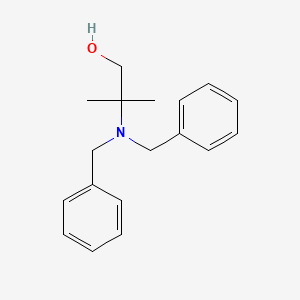

Molecular Structure Analysis

The molecular structure of “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is complex, with various functional groups. The structure was characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions. The reactions involve the formation of various intermediates and the final product .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” are influenced by its molecular structure. The compound’s properties, such as its reactivity, stability, and solubility, are determined by the nature and arrangement of its functional groups .

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Polybenzoxazines

- Summary of the Application: “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is used in the synthesis of a new benzoxazine monomer, terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE), with bis-ester groups . This monomer is used to create polybenzoxazines, a type of phenolic resin with attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .

- Methods of Application: The monomer TMBE is synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The chemical structure of TMBE is characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .

- Results or Outcomes: The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method . The dynamic mechanical analysis of PTMBE showed that the glass transition temperature (Tg) was 110°C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289°C, respectively, with a char yield of 27% at 800°C .

Application 2: Histone Deacetylase Inhibitors

- Summary of the Application: Compounds containing “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” are used in the design, synthesis, and evaluation of novel histone deacetylase inhibitors . These inhibitors play a pivotal role in anticancer activity .

- Methods of Application: The compounds are synthesized and their inhibitory activity towards histone deacetylase is tested . Their impact on the cell cycle and apoptosis is also evaluated .

- Results or Outcomes: Compounds bearing the alkyl substituents seemed to be less potent than the benzyl-containing compounds in all biological assays . Some compounds were found to be the most active histone deacetylase inhibitors with IC50 of 1.498±0.020μM and 1.794±0.159μM, respectively . In terms of cytotoxicity and anticancer assay, these compounds also showed good activity with IC50 values in the micromolar range .

Application 3: TFA-catalyzed Synthesis

- Summary of the Application: “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is used in a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo [b] [1,4]oxazin-2-ones . This method involves a tandem reaction of benzo [d]oxazoles with 2-oxo-2-arylacetic acids .

- Methods of Application: The synthesis is carried out under TFA catalysis . The efficiency of this transformation is demonstrated by compatibility with a wide range of functional groups .

- Results or Outcomes: The method provides a new pathway for the synthesis of 3-aryl-2H-benzo [b] [1,4]oxazin-2-ones .

Application 4: Synthesis of Aromatic Ester-Based Polybenzoxazine

- Summary of the Application: “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is used in the synthesis of a new aromatic ester-based polybenzoxazine . This polymer has excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .

- Methods of Application: The synthesis involves the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The chemical structure of the resulting monomer is characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .

- Results or Outcomes: The cross-linked polybenzoxazine gave a transparent film through the thermal casting method . The dynamic mechanical analysis showed that the glass transition temperature (Tg) was 110°C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of the polymer, which were 263 and 289°C, respectively, with a char yield of 27% at 800°C .

Safety And Hazards

Direcciones Futuras

The future directions for research on “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” could include further exploration of its potential applications, particularly in the field of medicine. More studies are needed to fully understand its mechanism of action, potential therapeutic effects, and safety profile .

Propiedades

IUPAC Name |

6-acetyl-8-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-3-8(7(2)13)4-9-11(6)15-5-10(14)12-9/h3-4H,5H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUFQOZPVVPKJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OCC(=O)N2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)

![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)